4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

Catalog No.
S12126095
CAS No.
303064-66-6
M.F
C22H17ClN2O4
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phe...

CAS Number

303064-66-6

Product Name

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C22H17ClN2O4/c23-18-8-12-19(13-9-18)28-15-21(26)25-24-14-16-6-10-20(11-7-16)29-22(27)17-4-2-1-3-5-17/h1-14H,15H2,(H,25,26)/b24-14+

InChI Key

MHAZLKAOMGQXNB-ZVHZXABRSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Cl

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Cl

4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate is a complex organic compound characterized by its unique structural features. It consists of a benzoate moiety linked to a phenyl group that is further substituted with a carbohydrazonoyl group. The presence of a 4-chlorophenoxy acetyl group enhances its chemical properties and potential biological activities. This compound falls within the category of hydrazone derivatives, which are known for their diverse applications in medicinal chemistry and material science.

The reactivity of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate can be attributed to its functional groups, particularly the hydrazone linkage and the ester bond present in the benzoate structure. Common reactions include:

  • Hydrazone Formation: The compound can undergo condensation reactions with aldehydes or ketones to form additional hydrazones.
  • Ester Hydrolysis: The benzoate ester can be hydrolyzed under acidic or basic conditions, leading to the formation of benzoic acid and the corresponding alcohol.
  • Nucleophilic Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Compounds similar to 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate have been studied for various biological activities, including:

  • Anti-inflammatory Effects: Some derivatives exhibit inhibitory effects on pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties: Certain hydrazone derivatives have shown activity against various bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Activity: Research indicates that compounds with similar structures may induce apoptosis in cancer cells, highlighting their potential in cancer therapy.

The synthesis of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate typically involves several key steps:

  • Formation of the Hydrazone: Reacting 4-chlorophenoxyacetyl hydrazine with an appropriate carbonyl compound (such as an aldehyde or ketone) to form the hydrazone linkage.
  • Esterification: The resulting hydrazone is then esterified with benzoic acid or its derivatives using standard esterification techniques (e.g., using acid catalysts).
  • Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound.

This compound has several applications across different fields:

  • Pharmaceuticals: Due to its potential biological activities, it may be developed into therapeutic agents for treating inflammation, infections, or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be leveraged in developing pesticides or herbicides.
  • Material Science: The unique structural features may allow for applications in creating novel materials with specific properties.

Studies on the interactions of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate with biological targets are crucial for understanding its mechanism of action. Key areas of focus include:

  • Protein Binding Studies: Investigating how the compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Cellular Uptake Mechanisms: Understanding how the compound enters cells can inform formulation strategies for improved bioavailability.
  • Synergistic Effects: Evaluating interactions with other drugs may reveal potential synergistic effects that enhance therapeutic outcomes.

Several compounds share structural similarities with 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-ChlorophenolSimple phenolic structureWidely used in disinfectants
AcetophenoneKetone functional groupCommon solvent and precursor
BenzohydrazideHydrazine derivativeKnown for anti-tuberculosis activity

Uniqueness

The uniqueness of 4-(2-((4-Chlorophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate lies in its combination of a chlorinated aromatic system with a hydrazone linkage and an ester functionality. This combination may enhance its biological activity compared to simpler compounds like 4-chlorophenol or acetophenone, which do not possess the same level of structural complexity or potential reactivity.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

408.0876847 g/mol

Monoisotopic Mass

408.0876847 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-09-2024

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